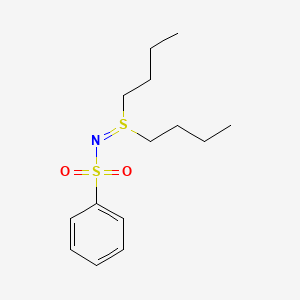
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, is a chemical compound characterized by a sulfur-to-nitrogen bond, often represented as a double bond (S=N). This bond is unique due to its formal charge distribution, with a +1 charge on sulfur and a -1 charge on nitrogen . Sulfilimines are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfilimines are typically synthesized through the oxidation of thioethers with electrophilic amine reagents. One common method involves the use of chloramine-T in the presence of a base, resulting in the formation of sulfilimines . The reaction can be represented as follows: [ R_2S + ClNHTs \rightarrow R_2S=NTs + HCl ]
Another synthetic route involves the reaction of electrophilic sulfur compounds with amines. This method utilizes imidosulfonium reagents, which provide a source of “Me2S2+”, and are subsequently attacked by amines .
Industrial Production Methods
Industrial production of sulfilimines often employs scalable and efficient methods. For instance, sulfur-selective alkylation of sulfenamides with halogenated hydrocarbons under basic conditions provides sulfilimines in high yields and short reaction times . Additionally, S-arylation of sulfenamides with diaryliodonium salts under transition-metal-free and aerobic conditions is another practical approach .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfilimines undergo various types of chemical reactions, including:
Oxidation: Sulfilimines can be oxidized to form sulfoximines, which are valuable intermediates in organic synthesis.
Reduction: Reduction of sulfilimines can yield thioethers, reversing the initial oxidation process.
Substitution: Sulfilimines can participate in substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in sulfilimine reactions include chloramine-T, diaryliodonium salts, and halogenated hydrocarbons . Reaction conditions often involve the presence of a base, such as sodium hydroxide, and may require specific solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from sulfilimine reactions depend on the specific reaction type. For example, oxidation reactions typically yield sulfoximines, while reduction reactions produce thioethers .
Applications De Recherche Scientifique
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, involves the formation of a covalent bond between sulfur and nitrogen. This bond stabilizes the compound and allows it to participate in various chemical reactions. In biological systems, sulfilimine bonds stabilize collagen IV strands by covalently connecting hydroxylysine and methionine residues of adjacent polypeptide strands . This stabilization is crucial for maintaining the structural integrity of tissues.
Comparaison Avec Des Composés Similaires
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, can be compared with other similar compounds, such as sulfoximines and sulfinimides . These compounds also contain sulfur-to-nitrogen bonds but differ in their oxidation states and functional groups. For example:
Sulfinimides: These compounds have a sulfur (IV) oxidation state and are used as intermediates in the synthesis of various organic compounds.
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, is unique due to its specific functional groups and stability, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
73927-10-3 |
|---|---|
Formule moléculaire |
C14H23NO2S2 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
N-(dibutyl-λ4-sulfanylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S2/c1-3-5-12-18(13-6-4-2)15-19(16,17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
Clé InChI |
YTJSZLXUGBQHCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=NS(=O)(=O)C1=CC=CC=C1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
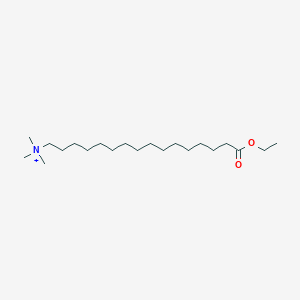
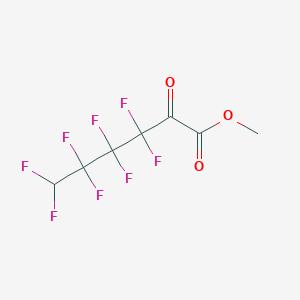
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
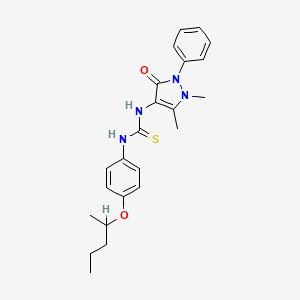
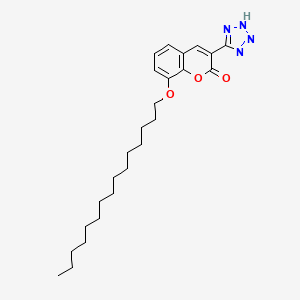

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
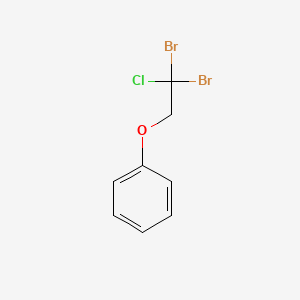
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
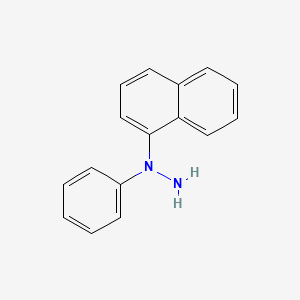

![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)
